molecular formula C18H22N4O B2752603 N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide CAS No. 2380172-76-7

N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide

Katalognummer B2752603
CAS-Nummer: 2380172-76-7
Molekulargewicht: 310.401
InChI-Schlüssel: WVTFYFCZAOOQLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide, also known as AZD3839, is a small molecule inhibitor that targets beta-secretase (BACE1), an enzyme responsible for the production of amyloid-beta peptides. Amyloid-beta peptides are believed to play a role in the development of Alzheimer's disease, making BACE1 an attractive target for drug development.

Wirkmechanismus

N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide is a selective inhibitor of beta-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides. By inhibiting BACE1, N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide reduces the production of amyloid-beta peptides in the brain, which is believed to be a key factor in the development of Alzheimer's disease.
Biochemical and Physiological Effects
N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide has been shown to reduce the production of amyloid-beta peptides in the brain, which is believed to be a key factor in the development of Alzheimer's disease. In preclinical studies, N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide has also been shown to improve cognitive function and reduce inflammation in the brain. Clinical trials have shown that N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide is well-tolerated and has the potential to slow the progression of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide is its selectivity for beta-secretase (BACE1), which reduces the risk of off-target effects. Another advantage is its ability to reduce the production of amyloid-beta peptides in the brain, which is believed to be a key factor in the development of Alzheimer's disease. However, one limitation of N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide is its poor solubility in water, which can make it difficult to administer in clinical settings.

Zukünftige Richtungen

There are several future directions for the development of N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of new formulations of N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide that can improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the long-term safety and efficacy of N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide in patients with Alzheimer's disease. Finally, there is a need for the development of new drugs that target other aspects of Alzheimer's disease pathology, such as tau protein aggregation and neuroinflammation.

Synthesemethoden

The synthesis of N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide was first reported by AstraZeneca in 2013. The synthesis involves a series of chemical reactions, starting with the reaction of 6-phenylpyridazine-3-carboxylic acid with 2,2-dimethylpropan-1-amine to form the corresponding amide. The amide is then converted to the azetidine using an intramolecular cyclization reaction, followed by a final step of N-methylation to give the desired product.

Wissenschaftliche Forschungsanwendungen

N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide has been extensively studied for its potential as a treatment for Alzheimer's disease. Preclinical studies have shown that N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide can reduce the production of amyloid-beta peptides in the brain, which is believed to be a key factor in the development of Alzheimer's disease. Clinical trials have also been conducted to evaluate the safety and efficacy of N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide in patients with mild to moderate Alzheimer's disease.

Eigenschaften

IUPAC Name

N,2-dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-13(2)18(23)21(3)15-11-22(12-15)17-10-9-16(19-20-17)14-7-5-4-6-8-14/h4-10,13,15H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTFYFCZAOOQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.